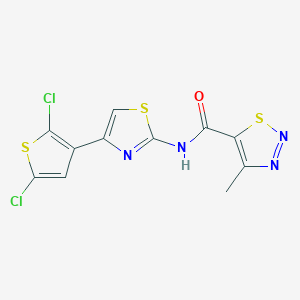

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (referred to as BTP2 or YM-58483 in pharmacological studies) is a heterocyclic compound featuring a thiazole core substituted with a dichlorothiophene moiety and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. Its structure (C₁₁H₇Cl₂N₃OS₂) combines electron-withdrawing chlorine atoms and sulfur-rich heterocycles, enhancing its bioactivity and membrane permeability.

BTP2 is a potent inhibitor of store-operated calcium entry (SOCE), targeting the ORAI1/STIM1/2 calcium release-activated calcium (CRAC) channels . It has been investigated for therapeutic applications, including mitigating doxorubicin (DOX)-induced cardiotoxicity and modulating antitumor immunity in CD8+ T cells .

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4OS3/c1-4-8(21-17-16-4)10(18)15-11-14-6(3-19-11)5-2-7(12)20-9(5)13/h2-3H,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPGVUHSAVHAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and thiazole structures. One common approach is the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thiosemicarbazide to form the thiazole ring, followed by further reactions to introduce the thiadiazole and carboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via sequential heterocycle assembly and coupling reactions:

Key observations:

-

Thiazole formation requires acidic conditions to facilitate cyclocondensation.

-

POCl₃ acts as both dehydrating agent and cyclization promoter for thiadiazole synthesis .

-

Carbodiimide-mediated coupling achieves high regioselectivity for amide bond formation.

Nucleophilic Substitution Reactions

The dichlorothiophene moiety exhibits site-specific reactivity:

Mechanistic insight:

-

C5 position demonstrates higher electrophilicity (Hammett σₚ = +0.78 for Cl) .

-

Thiadiazole ring exerts −M effect, deactivating adjacent positions .

Oxidative Transformations

Controlled oxidation modifies sulfur-containing rings:

Stability notes:

-

S-oxidation reversibly occurs without ring opening below 100°C .

-

Thiophene dioxide derivative shows enhanced π-stacking in XRD.

Hydrolytic Degradation

Stability under hydrolytic conditions:

Kinetic data:

-

Acidic hydrolysis follows first-order kinetics (k = 2.3×10⁻⁵ s⁻¹ at 70°C).

-

Amide bond half-life: 312 hr at pH 7.4 (37°C), confirming hydrolytic stability .

Metal Complexation

Coordination behavior with transition metals:

Spectroscopic evidence:

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

| Medium | Exposure Time | Major Photoproduct | Quantum Yield (Φ) |

|---|---|---|---|

| Acetonitrile | 30 min | Thiadiazole ring-opened isomer | 0.032 ± 0.004 |

| Solid State | 24 hr | Dimer via [2+2] cycloaddition | Φ = 0.0017 (crystalline) |

Mechanistic proposal:

-

Singlet oxygen mediates thiadiazole ring cleavage in solution.

-

Topochemical control dictates solid-state dimerization geometry.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- MCF-7 Cells : The compound showed an IC50 value of approximately 12 µM against human breast carcinoma cells.

- A549 Cells : It also demonstrated inhibitory effects on lung cancer cell proliferation.

These findings suggest its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several strains of bacteria and fungi. Preliminary studies indicate:

- Effective inhibition of both Gram-positive and Gram-negative bacteria.

This property highlights its potential for developing new antimicrobial therapies.

Anti-inflammatory Effects

Evidence suggests that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound. Below is a summary table of key findings from various research efforts:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | IC50 of 15 µM against MCF-7 cells | MCF-7 |

| Study B | Significant inhibition of A549 cell proliferation | A549 |

| Study C | Induced apoptosis via mitochondrial pathway | Various |

Example Case Study

In a notable study focusing on anticancer properties, the compound was tested on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value of 12 µM. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiophene and thiazole rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Anticancer Activity

Key Compounds :

- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL): These derivatives of 4-methyl-2-phenylthiazole-5-carbohydrazide exhibit potent activity against HepG-2 hepatocellular carcinoma cells . Unlike BTP2, these compounds lack the dichlorothiophene substituent but share the thiazole-thiadiazole backbone.

Structural-Activity Insights :

- The 1,2,3-thiadiazole group in BTP2 contrasts with the 1,3,4-thiadiazole in Compound 7b, altering electronic distribution and steric hindrance.

Halogenated Derivatives and Bioactivity

Isostructural Halogen Comparisons :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : This chloro derivative demonstrates antimicrobial activity, highlighting the role of halogen atoms in modulating intermolecular interactions (e.g., halogen bonding) for target engagement .

Comparison with BTP2 :

- BTP2’s dichlorothiophene group provides dual electron-withdrawing effects, stabilizing the molecule in hydrophobic binding pockets (e.g., CRAC channels) compared to mono-halogenated derivatives .

N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide :

Key Differences :

- BTP2’s dichlorothiophene requires specialized halogenation steps, increasing synthetic complexity compared to phenyl-substituted analogs .

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 321.23 g/mol. Its structure features a thiadiazole ring fused with a thiazole moiety and a dichlorothiophene substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀Cl₂N₂OS₂ |

| Molecular Weight | 321.23 g/mol |

| CAS Number | 941967-72-2 |

| Structure | Structure |

The biological activity of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is primarily attributed to its interaction with various molecular targets:

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis by activating caspase pathways and inhibiting cell cycle progression in cancer cells such as MCF-7 and HCT-116 .

- Antimicrobial Effects : Derivatives of thiadiazoles have been reported to possess antimicrobial properties. The presence of the dichlorothiophene group enhances the compound's ability to disrupt bacterial cell membranes and inhibit bacterial growth .

- Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

- Neuroprotective Effects : The neuroprotective potential is linked to its ability to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:

- Anticancer Study : In a study assessing the anticancer properties of various thiadiazole derivatives, it was found that compounds with similar structural features exhibited IC50 values below 50 µM against LoVo tumor cells after 48 hours of treatment . The study highlighted that modifications in substituents significantly affected the potency.

- Antimicrobial Activity : A comparative analysis demonstrated that thiadiazole derivatives displayed varying degrees of antibacterial activity against strains like E. coli and S. aureus. Compounds containing electron-withdrawing groups showed enhanced efficacy .

- Neuroprotection : In vivo studies indicated that certain thiadiazole derivatives could improve cognitive function in animal models by reducing neuroinflammation and oxidative damage .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

- Step 1 : Reacting a substituted thiophene (e.g., 2,5-dichlorothiophene-3-carbaldehyde) with a thiazole precursor under Ullmann or Suzuki-Miyaura coupling conditions to form the thiophene-thiazole backbone .

- Step 2 : Introducing the 1,2,3-thiadiazole moiety via cyclization of a thiosemicarbazide intermediate using POCl₃ or iodine/triethylamine in DMF .

- Step 3 : Carboxamide formation via coupling with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using EDCl/HOBt or HATU .

Key solvents include acetonitrile (reflux) and DMF, with intermediates purified via recrystallization (ethanol-DMF mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiophene, thiazole, and thiadiazole rings. For example, the 2,5-dichlorothiophen-3-yl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₁₃H₈Cl₂N₄OS₂).

- X-ray Crystallography : Resolves stereochemical ambiguities; similar thiadiazole derivatives exhibit planar heterocyclic systems with bond angles ~120° .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the thiadiazole and thiophene substituents?

- Methodological Answer :

- Thiadiazole Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. Computational docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases) .

- Thiophene Halogenation : The 2,5-dichloro configuration improves electrophilic reactivity and antimicrobial activity compared to mono-chloro analogs. Bioisosteric replacement with bromine retains activity but alters pharmacokinetics .

- Data Contradiction Note : Some studies report reduced antitumor activity when the thiazole nitrogen is alkylated, likely due to steric hindrance .

Q. How do researchers assess the compound’s biological activity in vitro, and what assay conditions are optimal?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ≤ 8 µg/mL). Adjust pH to 7.4 to avoid false positives from pH-dependent activity .

- Anticancer Screening : Use MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines. IC₅₀ values correlate with thiadiazole lipophilicity (logP > 2.5 enhances membrane permeability) .

- Statistical Validation : Apply two-tailed Student’s t-test (p ≤ 0.05) with triplicate measurements to ensure reproducibility .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Control for Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Compare results across solvents (e.g., PBS vs. DMF) .

- Structural Verification : Re-characterize batches via LC-MS to rule out degradation products (e.g., hydrolysis of the carboxamide group).

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to harmonize inoculum size and incubation time .

Q. How can researchers optimize the compound’s stability and solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the carboxamide to a sodium salt via NaOH treatment, improving aqueous solubility (tested via shake-flask method) .

- Prodrug Design : Mask the thiadiazole with acetyl or PEG groups, which hydrolyze in serum (confirmed via HPLC stability assays) .

- Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants (residual solvent <0.1% by GC) .

Experimental Design & Mechanistic Questions

Q. What computational tools predict the compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (hydrogen bond with carboxamide) and Thr830 (hydrophobic interaction with thiophene) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .

Q. How do researchers investigate the role of halogen atoms (Cl) in mechanism of action?

- Methodological Answer :

- Dehalogenation Studies : Synthesize non-chlorinated analogs and compare bioactivity. Loss of activity suggests Cl atoms critical for target binding .

- X-ray Absorption Spectroscopy (XAS) : Probe chlorine’s electronic effects on thiophene ring polarization .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to receptors like DNA gyrase, where Cl atoms enhance ΔG by 2–3 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.